molecular formula C10H15NO2S B073833 Benzenesulfonamide, 4-methyl-N-propyl- CAS No. 1133-12-6

Benzenesulfonamide, 4-methyl-N-propyl-

Cat. No. B073833
CAS RN: 1133-12-6
M. Wt: 213.3 g/mol
InChI Key: FGTLUYQJKVPUHM-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, 4-methyl-N-propyl-” is a chemical compound with the molecular formula C10H15NO2S . It is also known by other names such as 4-Methyl-n-propylbenzenesulfonamide, N-Propyl-p-toluenesulfonamide, and 4-methyl-N-propylbenzene-1-sulfonamide .


Synthesis Analysis

While specific synthesis methods for “Benzenesulfonamide, 4-methyl-N-propyl-” were not found in the search results, a general methodology for the synthesis of 4-methylbenzenesulfonamides has been reported . This method is amenable to a broad range of nitrogen nucleophiles.


Molecular Structure Analysis

The molecular weight of “Benzenesulfonamide, 4-methyl-N-propyl-” is 213.30 g/mol . The IUPAC name for this compound is 4-methyl-N-propylbenzenesulfonamide . The InChIKey, a unique identifier for the compound, is FGTLUYQJKVPUHM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.30 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 213.08234989 g/mol . The Topological Polar Surface Area is 54.6 Ų .

Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives. These compounds have notable properties as photosensitizers in photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

  • Inhibiting Phospholipase A2 and Myocardial Infarction Treatment : Oinuma et al. (1991) synthesized a series of benzenesulfonamides that acted as potent inhibitors of membrane-bound phospholipase A2. These compounds showed promise in reducing myocardial infarction size, highlighting their potential therapeutic applications (Oinuma et al., 1991).

  • Anticancer Activity : Karakuş et al. (2018) prepared benzenesulfonamide derivatives with significant anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. These findings indicate the potential of benzenesulfonamides in developing new anticancer therapies (Karakuş et al., 2018).

  • Carbonic Anhydrase Inhibition : Gul et al. (2016) synthesized benzenesulfonamides with potent inhibitory effects on human carbonic anhydrase enzymes. This has implications for treating conditions like glaucoma and other disorders related to carbonic anhydrase activity (Gul et al., 2016).

  • Chemical Synthesis and Solid-Phase Synthesis : Fülöpová and Soural (2015) highlighted the use of polymer-supported benzenesulfonamides in various chemical transformations, including solid-phase synthesis. This application is crucial for developing diverse chemical scaffolds (Fülöpová & Soural, 2015).

  • Antibacterial Agents : Abbasi et al. (2015) reported the synthesis of benzenesulfonamide derivatives with potent antibacterial properties. This research contributes to the development of new antibacterial agents (Abbasi et al., 2015).

  • Development of PET Radioligands : Gao et al. (2014) synthesized a benzenesulfonamide derivative for potential use as a PET (Positron Emission Tomography) radioligand. This can be important for diagnostic imaging in medical applications (Gao et al., 2014).

  • Environmental Analysis : Speltini et al. (2016) developed a method for extracting benzenesulfonamides from soil samples, demonstrating their significance in environmental analysis (Speltini et al., 2016).

properties

IUPAC Name

4-methyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLUYQJKVPUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921036
Record name 4-Methyl-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-methyl-N-propyl-

CAS RN

1133-12-6
Record name N-Propyl-p-toluenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonamide, N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-methyl-N-propyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jernberg, J Pellinen, AL Rantalainen - Talanta, 2013 - Elsevier
Nontarget analysis means that a sample is analysed without preselection of the studied analytes. While target analysis attempts to determine whether certain selected compounds are …
Number of citations: 18 www.sciencedirect.com

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